2-Chloro-5-(4-hexylbenzoyl)pyridine chemical structure and IUPAC name
2-Chloro-5-(4-hexylbenzoyl)pyridine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-5-(4-hexylbenzoyl)pyridine, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, explore a robust synthetic route, analyze its spectroscopic signature, and discuss its potential applications in the development of novel therapeutics.
Chemical Structure and Nomenclature
The foundational step in understanding any molecule is to establish its precise chemical identity.
Chemical Structure:
The structure of 2-Chloro-5-(4-hexylbenzoyl)pyridine consists of a pyridine ring chlorinated at the 2-position. At the 5-position, it is substituted with a benzoyl group, which in turn is para-substituted with a hexyl chain.
IUPAC Name:
The formal IUPAC name for this compound is (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone . This name unambiguously describes the connectivity of the atoms within the molecule.
Rationale in Drug Design: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its inclusion in a molecule can significantly influence its physicochemical properties and biological activity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. Furthermore, the aromatic nature of the ring allows for various substitution patterns, enabling the fine-tuning of a compound's electronic and steric properties to optimize potency and selectivity. Pyridine derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4]
The specific substitution pattern of 2-Chloro-5-(4-hexylbenzoyl)pyridine offers several strategic advantages in drug design. The chlorine atom at the 2-position can modulate the electronics of the pyridine ring and provide a potential metabolic "soft spot" or a site for further chemical modification. The 3-aroylpyridine motif is a known pharmacophore in various biologically active molecules. The 4-hexylphenyl group introduces a significant lipophilic character to the molecule, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.
Synthesis and Mechanistic Insights
Direct Friedel-Crafts acylation of 2-chloropyridine is generally inefficient due to the electron-deficient nature of the pyridine ring, which is further deactivated by the chloro substituent. Therefore, a more strategic approach utilizing modern cross-coupling chemistry is proposed. A plausible and efficient synthetic route involves a Negishi cross-coupling reaction.[5][6][7]
Experimental Protocol: A Two-Step Synthesis
Step 1: Preparation of 4-hexylbenzoyl chloride
This initial step involves the conversion of 4-hexylbenzoic acid to the corresponding acyl chloride, a more reactive species for the subsequent coupling reaction.
-
Materials: 4-hexylbenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hexylbenzoic acid in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-hexylbenzoyl chloride, which can be used in the next step without further purification.
-
Causality: The use of thionyl chloride is a standard and effective method for converting carboxylic acids to acyl chlorides. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more susceptible to nucleophilic attack by the carboxylate.
Step 2: Negishi Cross-Coupling for the Synthesis of (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone
This key step involves the palladium-catalyzed cross-coupling of an organozinc reagent derived from 2-chloro-5-iodopyridine with the previously synthesized 4-hexylbenzoyl chloride.
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Materials: 2-chloro-5-iodopyridine, zinc dust, a palladium catalyst (e.g., Pd(PPh₃)₄), 4-hexylbenzoyl chloride, and an anhydrous solvent (e.g., THF).
-
Procedure:
-
Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, prepare the organozinc reagent by reacting 2-chloro-5-iodopyridine with activated zinc dust in anhydrous THF.
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In a separate flask, dissolve the palladium catalyst in anhydrous THF.
-
To the catalyst solution, add the freshly prepared 4-hexylbenzoyl chloride.
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Slowly add the organozinc reagent to the mixture of the acyl chloride and catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS until completion.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone.
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Causality: The Negishi coupling is a powerful tool for forming carbon-carbon bonds.[5][6] The use of an organozinc reagent offers a good balance of reactivity and functional group tolerance. The palladium catalyst facilitates the cross-coupling through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Visualizing the Workflow
Caption: Synthetic workflow for (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. Below are the predicted key spectroscopic data based on the analysis of structurally similar compounds.[8][9][10]
| Spectroscopic Data | Predicted Values |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.60 (d, J = 2.4 Hz, 1H, Py-H2), 8.00 (dd, J = 8.4, 2.4 Hz, 1H, Py-H4), 7.80 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Py-H3), 7.30 (d, J = 8.2 Hz, 2H, Ar-H), 2.70 (t, J = 7.6 Hz, 2H, -CH₂-), 1.65 (m, 2H, -CH₂-), 1.35 (m, 6H, -(CH₂)₃-), 0.90 (t, J = 6.8 Hz, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 195.0 (C=O), 152.0 (Py-C6), 150.0 (Py-C2), 145.0 (Ar-C), 138.0 (Py-C4), 135.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Py-C5), 124.0 (Py-C3), 36.0 (-CH₂-), 31.5 (-CH₂-), 31.0 (-CH₂-), 29.0 (-CH₂-), 22.5 (-CH₂-), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | ~2925 (C-H, alkyl), ~1660 (C=O, ketone), ~1580 (C=C, aromatic), ~1100 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%): 301 (M⁺), 266, 191, 141 |
Potential Applications in Drug Discovery
The unique structural features of (6-chloro-3-pyridinyl)(4-hexylphenyl)methanone make it an attractive candidate for investigation in several therapeutic areas.
-
Anti-inflammatory and Analgesic Agents: The 3-aroylpyridine scaffold is present in compounds with known anti-inflammatory and analgesic properties.[2][3] The hexylphenyl moiety could enhance the interaction with cyclooxygenase (COX) enzymes or other targets involved in the inflammatory cascade.
-
Anticancer Therapeutics: Many pyridine derivatives have been investigated as anticancer agents.[11] The lipophilic side chain could facilitate cell membrane penetration and targeting of intracellular proteins. The core structure could be a scaffold for developing kinase inhibitors or other targeted therapies.
-
Neurological Disorders: The pyridine ring is a common feature in centrally acting drugs. The overall lipophilicity of the molecule suggests potential for blood-brain barrier penetration, making it a candidate for exploring treatments for neurological disorders.
Future Directions and Conclusion
This technical guide has provided a comprehensive overview of 2-Chloro-5-(4-hexylbenzoyl)pyridine, from its fundamental chemical identity to a plausible synthetic strategy and potential therapeutic applications. The proposed Negishi cross-coupling offers a reliable method for its synthesis, enabling further investigation of its biological properties. The unique combination of a chlorinated pyridine core and a lipophilic aroyl substituent makes this molecule a promising starting point for the design and development of novel drug candidates. Further studies should focus on the biological evaluation of this compound in relevant assays to validate its therapeutic potential.
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